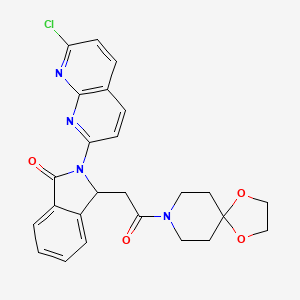
Pazinaclone
概述
描述
帕西那酮是一种属于环吡咯酮类药物的镇静和抗焦虑药。 它的化学名称为2-(7-氯-1,8-萘啶-2-基)-3-[2-(1,4-二氧杂-8-氮杂螺[4.5]癸烷-8-基)-2-氧代乙基]-3H-异吲哚-1-酮 . 帕西那酮的药理学特性与苯二氮卓类药物相似,具有镇静和抗焦虑作用,但记忆障碍的副作用较少 .
作用机制
帕西那酮通过作为GABAA苯二氮卓受体部分激动剂发挥作用。 它比大多数苯二氮卓类药物具有更高的亚型选择性,这有助于它具有抗焦虑和镇静作用,但记忆障碍的副作用较少 . 参与的分子靶点和通路包括调节GABA能神经传递,这增强了GABA在中枢神经系统中的抑制作用 .
生化分析
Biochemical Properties
Pazinaclone interacts with GABA A benzodiazepine receptors, acting as a partial agonist . This interaction is more subtype-selective than most benzodiazepines . The nature of these interactions is such that this compound enhances the inhibitory effects of GABA, leading to its sedative and anxiolytic properties .
Cellular Effects
This compound influences cell function by acting on GABA A benzodiazepine receptors . Its effects on cell signaling pathways, gene expression, and cellular metabolism are primarily mediated through these receptors
Molecular Mechanism
This compound exerts its effects at the molecular level by acting as a partial agonist at GABA A benzodiazepine receptors . This binding interaction leads to enhanced inhibitory effects of GABA, resulting in the drug’s sedative and anxiolytic properties .
准备方法
合成路线及反应条件
帕西那酮的合成涉及几个关键步骤:
2-氨基-7-氯-1,8-萘啶与邻苯二甲酸酐反应: 该反应生成相应的邻苯二甲酰亚胺。
选择性还原其中一个酰亚胺羰基: 此步骤实际上将酰亚胺转化为醛。
与叔丁基(三苯基膦亚甲基)乙酸酯缩合: 该反应生成维蒂希产物。
转化为活化的酸氰化物: 羧酸用二乙基氰基磷酸酯处理。
形成相应的酰胺: 与1,4-二氧杂-8-氮杂螺[4.5]癸烷反应生成帕西那酮.
工业生产方法
帕西那酮的工业生产方法通常是实验室合成的放大版本,对产率、纯度和成本效益进行了优化。工业生产方法的具体细节通常是专有的,未公开发布。
化学反应分析
帕西那酮会发生各种化学反应,包括:
氧化: 帕西那酮可以在特定条件下被氧化,但详细的途径没有得到广泛的记录。
还原: 酰亚胺羰基的选择性还原是其合成的关键步骤。
这些反应中常用的试剂包括邻苯二甲酸酐、叔丁基(三苯基膦亚甲基)乙酸酯和二乙基氰基磷酸酯 . 这些反应形成的主要产物包括邻苯二甲酰亚胺衍生物和维蒂希产物等中间体。
科学研究应用
帕西那酮在科学研究中有多种应用:
化学: 它被用作环吡咯酮衍生物及其合成研究的模型化合物。
生物学: 帕西那酮因其对中枢神经系统的影响而受到研究,特别是其抗焦虑和镇静作用。
相似化合物的比较
帕西那酮与其他环吡咯酮类药物如佐匹克隆和艾斯佐匹克隆进行比较。这些化合物具有相似的药理学特性,提供镇静和抗焦虑作用。 帕西那酮在GABAA受体的亚型选择性方面是独特的,这可能导致不同的副作用特征 .
类似化合物列表
佐匹克隆: 另一种具有镇静和催眠作用的环吡咯酮。
艾斯佐匹克隆: 佐匹克隆的活性立体异构体,主要用作催眠药。
帕戈克隆: 一种具有抗焦虑作用的环吡咯酮,与帕西那酮类似.
属性
IUPAC Name |
2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c26-20-7-5-16-6-8-21(28-23(16)27-20)30-19(17-3-1-2-4-18(17)24(30)32)15-22(31)29-11-9-25(10-12-29)33-13-14-34-25/h1-8,19H,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGKFACWOCLTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869388 | |
| Record name | Pazinaclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103255-66-9, 147724-27-4, 147724-30-9 | |
| Record name | Pazinaclone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103255-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pazinaclone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103255669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pazinaclone, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Pazinaclone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pazinaclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAZINACLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHK03047IJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
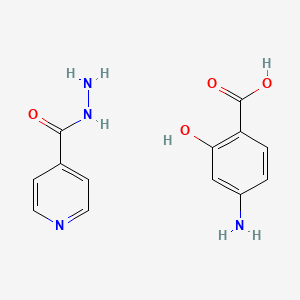
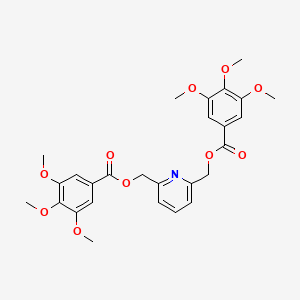

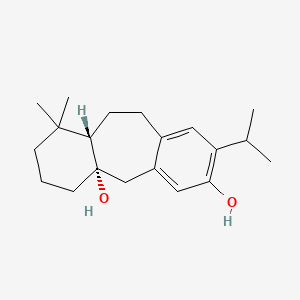
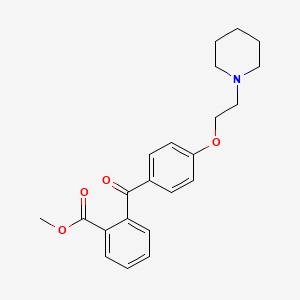
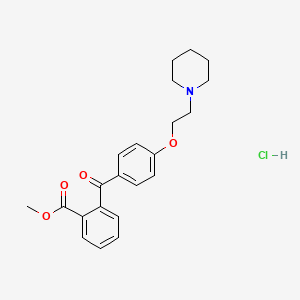
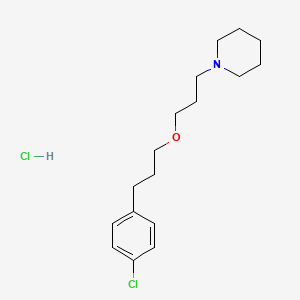
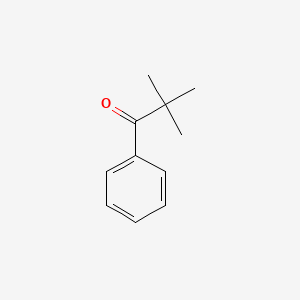
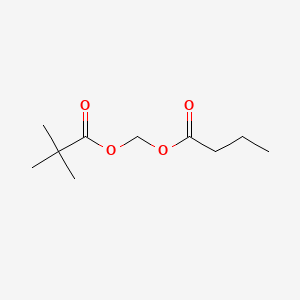


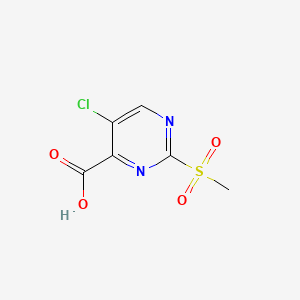

![1-[[4-(2-Cyclopropyl-5-oxazolyl)phenyl]sulfonyl]-1,2,3,4-tetrahydro-quinoline](/img/structure/B1678504.png)
